L-Alanyl-O-(4-ethylbenzoyl)-L-serine
Description
L-Alanyl-O-(4-ethylbenzoyl)-L-serine is a synthetic derivative of the non-essential amino acid L-serine, modified by the addition of an alanyl residue and a 4-ethylbenzoyl group. This compound combines structural features of L-serine—a polar amino acid critical for metabolic pathways such as nucleotide synthesis, methylation, and neurotransmission —with functional groups that may enhance its stability, bioavailability, or receptor-binding affinity.
Properties
CAS No. |
921934-43-2 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12-/m0/s1 |
InChI Key |
TVXZIVBFYQOHCT-CABZTGNLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Analysis of Preparation Methods
Protection of L-Serine
L-Serine contains three reactive functional groups (α-amino, α-carboxyl, and β-hydroxyl), necessitating orthogonal protection strategies.
Carboxyl Group Protection
The α-carboxyl group is typically protected as a methyl or benzyl ester. For example, treatment with methanol under acidic conditions (HCl/MeOH) yields L-serine methyl ester. Alternatively, the carboxyl group may remain unprotected if the hydroxyl group is targeted first.
Hydroxyl Group Protection
The β-hydroxyl group is protected using tert-butyl (tBu) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This yields O-(tert-butyl)-L-serine, which is stable under subsequent reaction conditions.
Amino Group Protection
The α-amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-Cl in a biphasic system (water/dichloromethane) with sodium bicarbonate. This results in Fmoc-L-serine-O-tert-butyl, which is inert during esterification and coupling steps.
Esterification with 4-Ethylbenzoyl Chloride
The protected serine’s hydroxyl group undergoes esterification with 4-ethylbenzoyl chloride.
Reaction Conditions
- Reagents : 4-Ethylbenzoyl chloride, dimethylaminopyridine (DMAP), triethylamine (TEA).
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure : The protected serine (e.g., Fmoc-L-serine-O-tert-butyl) is dissolved in DCM, followed by sequential addition of TEA (2 equiv), DMAP (0.1 equiv), and 4-ethylbenzoyl chloride (1.2 equiv). The reaction proceeds at 0–25°C for 4–12 hours.
Workup and Isolation
The crude product is washed with dilute HCl (to remove excess acyl chloride) and brine, dried over sodium sulfate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate).
Peptide Coupling with L-Alanine
The esterified serine derivative is coupled with L-alanine to form the dipeptide bond.
Activation of L-Alanine
L-Alanine’s carboxyl group is activated using carbodiimide-based reagents:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Solvent : Dimethylformamide (DMF) or DCM.
- Procedure : L-Alanine is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 minutes to form the active ester.
Coupling Reaction
The activated L-alanine is added to the esterified serine derivative (1 equiv) in DMF, along with N,N-diisopropylethylamine (DIPEA, 2 equiv). The mixture is stirred at 25°C for 12–24 hours.
Purification
The product is precipitated with ice-cold water, filtered, and purified via reverse-phase HPLC (acetonitrile/water gradient).
Global Deprotection
The Fmoc and tert-butyl groups are removed under acidic conditions:
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from analogous syntheses of serine derivatives:
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while ethereal solvents (THF) reduce side reactions during esterification.
Catalytic Additives
DMAP accelerates acylation by acting as a nucleophilic catalyst, improving yields by 10–15% compared to uncatalyzed reactions.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group on the benzoyl moiety can be oxidized to form a carboxylic acid.
Substitution: The ethylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: L-Alanine, L-serine, and 4-ethylbenzoic acid.
Oxidation: L-Alanyl-O-(4-carboxybenzoyl)-L-serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanyl-O-(4-ethylbenzoyl)-L-serine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a model compound to study peptide-based drug design and development.
Biochemical Research: It serves as a substrate for enzymatic studies, particularly those involving proteases and esterases.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(4-ethylbenzoyl)-L-serine depends on its specific application. In enzymatic studies, it may act as a substrate for enzymes, undergoing hydrolysis or other reactions. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs of L-Serine Derivatives
L-Serine (C₃H₇NO₃):
- Key Features : Hydroxymethyl side chain, polar nature, precursor for glycine, cysteine, and phospholipids .
- Applications : Investigated for treating GRIN-related neurodevelopmental disorders and Alzheimer’s disease due to its role as an NMDAR co-agonist .
Tebufenozide (C₂₀H₂₄N₂O₂):
- Key Features : Contains a 4-ethylbenzoyl group linked to a hydrazide backbone .
- Applications: Insect growth regulator targeting lepidopteran pests.
L-Tyrosine (C₉H₁₁NO₃):
- Key Features : Aromatic side chain, precursor for dopamine and melanin.
- Contrast : Unlike L-Alanyl-O-(4-ethylbenzoyl)-L-serine, tyrosine lacks acylated modifications, limiting its metabolic stability in industrial fermentation .
Metabolic and Functional Comparisons
Research Findings and Gaps
- Neurological Applications: L-serine’s efficacy in GRIN disorders and Alzheimer’s models suggests that acylated derivatives like this compound might improve blood-brain barrier penetration.
- Industrial Synthesis : Similar to L-serine and L-tyrosine, the compound’s production would require overcoming multi-enzymatic steps and feedback inhibition, as seen in glycerol-based fermentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
